2-(4-Chlorophenyl)-1,3-dioxolane

Telmisartan synthesis Decarboxylative cross-coupling Angiotensin II receptor antagonist

2-(4-Chlorophenyl)-1,3-dioxolane (CAS 2403-54-5) is a critical cyclic acetal intermediate for telmisartan (85% yield in decarboxylative cross-coupling) and mitratapide synthesis. The 4-chloro substituent is essential; substitution with phenyl, 4-fluoro, or 4-bromo analogs invalidates validated, patented processes. Procure this specific CAS for regulatory compliance and process efficiency.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 2403-54-5
Cat. No. B1582554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-1,3-dioxolane
CAS2403-54-5
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C9H9ClO2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6H2
InChIKeyNYXNQWTXUSTEGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)-1,3-dioxolane (CAS 2403-54-5): A Validated Intermediate for Telmisartan and Mitratapide Synthesis


2-(4-Chlorophenyl)-1,3-dioxolane (CAS 2403-54-5) is a cyclic acetal derivative [1] with the molecular formula C9H9ClO2 and a molecular mass of 184.62 g/mol . It primarily functions as a stable protecting group for the 4-chlorobenzaldehyde moiety during complex multi-step pharmaceutical synthesis pathways [2]. Its validated use as a critical building block in the industrial production of high-value APIs, such as the angiotensin II receptor antagonist telmisartan [3] and the microsomal triglyceride transfer protein (MTP) inhibitor mitratapide [4], distinguishes it as a target-specific chemical of strategic importance, rather than a generic solvent or comonomer .

2-(4-Chlorophenyl)-1,3-dioxolane: Why Analogue Interchange is Precluded in Validated Synthetic Routes


Direct substitution of 2-(4-chlorophenyl)-1,3-dioxolane with its closest analogs—such as the unsubstituted phenyl (2-phenyl-1,3-dioxolane) or the 4-fluoro (2-(4-fluorophenyl)-1,3-dioxolane) and 4-bromo (2-(4-bromophenyl)-1,3-dioxolane) derivatives—in validated pharmaceutical processes is chemically and regulatorily unsound. The specific 4-chloro substituent is not an arbitrary modification; its distinct electronic and steric properties directly influence the reaction kinetics, regioselectivity, and yield of critical downstream steps [1]. As evidenced in the telmisartan synthesis, this specific compound enables a key decarboxylative cross-coupling reaction in 85% yield [2]. Any deviation would produce a different regioisomer, alter the reaction pathway, or introduce a new, uncharacterized impurity profile, thereby invalidating the established, patented, or FDA-reviewed manufacturing process and necessitating a complete re-validation of the synthetic route [3].

Quantitative Differentiation of 2-(4-Chlorophenyl)-1,3-dioxolane (CAS 2403-54-5) for Scientific Procurement


Validated Role in Telmisartan Synthesis vs. Prior Industrial Route

In the convergent synthesis of the blockbuster drug telmisartan, 2-(4-chlorophenyl)-1,3-dioxolane is employed in a key decarboxylative cross-coupling step. This method, which replaces a previous alkylation route, proceeds with an 85% yield for the critical step [1]. This is a direct head-to-head process improvement over the prior art, which required a preformed benzimidazole and resulted in a less efficient overall synthesis. The use of this specific acetal contributes to a more regioselective and efficient construction of the benzimidazole core, culminating in an overall yield of 35% over an eight-step longest linear sequence [1].

Telmisartan synthesis Decarboxylative cross-coupling Angiotensin II receptor antagonist

Key Intermediate in a Patented Mitratapide Process

The compound is the essential starting material in a patented, improved process for the preparation of (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate(ester), a key advanced intermediate in the synthesis of the veterinary drug mitratapide [1]. While the patent does not disclose the yield of the target compound's initial formation, it explicitly designates this specific dioxolane as the necessary precursor for the subsequent, improved bromomethylation and sulfonation steps [1]. The use of an alternative analog (e.g., 4-fluoro or unsubstituted phenyl) would not be compatible with the patented route and would fail to produce the required stereochemistry and functional group array for the MTP inhibitor.

Mitratapide synthesis MTP inhibitor Veterinary pharmaceutical

Physicochemical Differentiation from Close Analogs: Boiling Point and Lipophilicity

The 4-chloro substituent imparts distinct physicochemical properties compared to its closest analogs, which are critical for purification (distillation, chromatography) and reaction design. The target compound has a predicted boiling point of 267.8 ± 35.0 °C at 760 mmHg and an ACD/LogP of 2.22 . This differs significantly from the 4-bromo analog, which has a higher boiling point (286.4 ± 35.0 °C) and higher density (1.5 g/cm³ vs 1.3 g/cm³) [1]. Compared to the unsubstituted phenyl analog (boiling point ~80 °C at reduced pressure [2], ACD/LogP ~1.5), the chlorinated derivative is considerably less volatile and more lipophilic. These differences directly impact synthetic workup, solubility, and the compound's ability to partition in biphasic or biological systems.

Physicochemical properties Lipophilicity Boiling point

Commercial Availability with Quality Control Documentation

In a procurement context, the availability of a compound with verifiable purity and supporting analytical data is a critical differentiator. Commercial vendors of 2-(4-chlorophenyl)-1,3-dioxolane offer the compound with a standard purity of ≥95% or >98.0% by GC [1], and some provide access to batch-specific quality control documentation, including NMR, HPLC, and GC reports . This level of analytical transparency is essential for ensuring reproducibility in sensitive pharmaceutical processes and is not uniformly available for all niche acetal analogs. While a direct price comparison is not possible from the available data, the ability to source a product with documented purity reduces the need for costly in-house re-purification and method validation, thus offering a quantifiable advantage in operational efficiency.

QC documentation Commercial supply Analytical standards

Optimal Industrial and Research Applications for 2-(4-Chlorophenyl)-1,3-dioxolane (CAS 2403-54-5)


Telmisartan Process Development and Manufacturing

This compound is indispensable for CMOs and generic API manufacturers aiming to establish or optimize a synthetic route for telmisartan. As demonstrated in primary literature, it is the key coupling partner in a high-yielding (85%) decarboxylative cross-coupling reaction, a step that defines the efficiency of the entire process [1]. Substitution with any other acetal would derail this validated pathway, making the procurement of this specific CAS number a prerequisite for process development and scale-up.

Mitratapide Intermediate and Analog Synthesis

For veterinary pharmaceutical researchers, this dioxolane serves as the essential starting material in the patented synthesis of a key mitratapide intermediate [2]. The specific 4-chlorophenyl group is required for the correct stereochemical outcome and biological activity of the final MTP inhibitor. Its use is critical for any project aiming to reproduce the literature route or explore structure-activity relationships (SAR) around this drug scaffold.

Synthesis of Chlorophenyl-Substituted Dioxolane Derivatives

In academic and industrial medicinal chemistry laboratories, this compound is a versatile building block for creating libraries of novel compounds. Its physicochemical properties, including its distinct LogP of 2.22 , make it a useful moiety for modulating the lipophilicity of drug candidates. The ability to further functionalize the dioxolane ring, as evidenced by its use in more complex target syntheses, provides a handle for introducing molecular complexity and diversity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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